molecular formula C10H14N2O B1491253 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol CAS No. 2097966-22-6

3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1491253
CAS No.: 2097966-22-6
M. Wt: 178.23 g/mol
InChI Key: MBPKTRHQZHNSQM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery research. Structurally related compounds, such as those featuring cyclopropyl and N-cyclopropylmethyl substitutions, have been identified as key chemotypes in the search for novel therapeutics for neglected tropical diseases . Some analogs have been explored as potent inhibitors of Trypanosoma brucei growth, the parasite responsible for Human African trypanosomiasis (HAT), highlighting the value of this structural family in antiparasitic research . Furthermore, pyrazole-based scaffolds are found in potent, selective agonists for receptors like bombesin receptor subtype-3 (BRS-3), indicating their potential utility in probing physiological processes such as energy homeostasis and glucose metabolism . The specific properties and full research applications of this compound are an active area of scientific investigation.

Properties

IUPAC Name

5-cyclopropyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-5-9(8-3-4-8)11-12(10)6-7-1-2-7/h5,7-8,11H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPKTRHQZHNSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with cyclopropyl groups that contribute to its unique chemical properties. The molecular formula is C9H12N2OC_9H_{12}N_2O, with a molecular weight of 164.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways through binding affinity influenced by its structural features.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis of Biological Activities

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
This compoundStructureModerate anti-inflammatory and anticancer activity
1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-olStructureSignificant anticancer efficacy

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

In Vivo Studies

In vivo toxicity assessments were conducted using animal models to determine the safety profile of the compound. Results indicated a favorable safety margin, with no significant adverse effects observed at therapeutic doses.

Cytotoxicity Assays

Cytotoxicity was evaluated using the MTS assay across five human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 60.70 µM against the RKO cell line, indicating strong inhibitory effects on cell viability.

Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug development:

  • Antioxidant Activity : Research has shown that compounds similar to this compound possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Leishmanicidal Activity : Some derivatives have demonstrated leishmanicidal activity against Leishmania mexicana, suggesting potential applications in treating parasitic infections.

Comparison with Similar Compounds

Target Compound

  • Core structure : 1H-pyrazol-5-ol.
  • Substituents :
    • Position 1 : Cyclopropylmethyl (C$4$H$7$).
    • Position 3 : Cyclopropyl (C$3$H$5$).
  • Key features : Compact, strained cyclopropane rings may enhance rigidity and metabolic stability.

Analogous Compounds

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol Substituents: Thiophen-3-yl (aromatic sulfur heterocycle) at position 3. Molecular formula: C${11}$H${12}$N$_2$OS.

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol

  • Substituents : Cyclobutyl (larger ring) at position 3, isopropyl at position 1.
  • Molecular formula : C$9$H${14}$N$_2$O.
  • Key differences : Cyclobutyl’s larger ring reduces strain but increases steric hindrance.

3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine Substituents: 2-Fluorophenyl (electron-withdrawing group) at position 1, amine at position 4. Molecular formula: C${16}$H${22}$F$2$N$6$.

Berotralstat dihydrochloride Substituents: Complex structure with trifluoromethyl, cyanophenyl, and cyclopropylmethyl groups. Molecular formula: C${30}$H${26}$F$4$N$6$O·2HCl. Key differences: Designed as a plasma kallikrein inhibitor, highlighting pharmaceutical relevance of pyrazole scaffolds.

Physical and Chemical Properties

Property Target Compound 1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol
Molecular Weight (g/mol) 178.24 220.29 166.22
Solubility Moderate (predicted) Low (aromatic thiophene) Moderate (aliphatic substituents)
Stability High (cyclopropyl rigidity) Moderate (sulfur oxidation risk) High (less strained cyclobutyl)

Data Table of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol C${10}$H${14}$N$_2$O 178.24 3-cyclopropyl, 1-(cyclopropylmethyl) N/A
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol C${11}$H${12}$N$_2$OS 220.29 3-thiophen-3-yl 2097952-87-7
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol C$9$H${14}$N$_2$O 166.22 3-cyclobutyl, 1-isopropyl 2091592-01-5
3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine C${16}$H${22}$F$2$N$6$ 336.39 1-(2-fluorophenyl), 5-amine 1172393-77-9

Research Findings and Trends

  • Crystal Packing : Piperidinediols () form centrosymmetric dimers via O–H···O hydrogen bonds, suggesting similar behavior in pyrazol-5-ol derivatives .
  • Biological Activity : Fluorine and aromatic substituents () improve pharmacokinetic profiles, guiding optimization of the target compound .
  • Synthetic Challenges : Discontinued products () emphasize the need for efficient purification and stability testing for cyclopropyl-containing compounds.

Preparation Methods

Alkylation of Pyrazole Nitrogen (N-1 Position)

  • The N-1 position of pyrazole is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • The reaction is performed in DMF or similar solvents under nitrogen atmosphere to avoid moisture interference.
  • Typical reaction conditions: room temperature to 50°C, 12-24 hours reaction time.
  • The alkylation proceeds via nucleophilic substitution, yielding the N-cyclopropylmethyl pyrazole intermediate.

Hydroxylation at 5-Position

  • Hydroxylation to form the 5-ol group on the pyrazole ring is achieved by selective oxidation or substitution reactions.
  • Mild oxidants or nucleophilic substitution with hydroxide sources in polar solvents such as DMF or water are used.
  • Reaction conditions favor room temperature stirring for 1 to 24 hours to maximize yield and minimize side reactions.

Purification and Characterization

  • Crude products are purified by flash chromatography using silica gel columns with gradients of ethyl acetate and hexanes.
  • Purity is confirmed by high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS).
  • Structural confirmation is done using proton nuclear magnetic resonance (^1H NMR) spectroscopy, with chemical shifts reported in ppm relative to residual solvent peaks.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
N-1 Alkylation Cyclopropylmethyl halide, base (NaH or KOtBu) DMF 20-50 12-24 70-85 Under N2, dry conditions
3-Position Cyclopropylation Cyclopropylboronic acid, Pd catalyst (XPhos Pd G2) Dioxane/Water 80 12 60-75 Cross-coupling reaction
5-Position Hydroxylation Hydroxide source or mild oxidant DMF/Water 20-25 1-24 65-80 Mild conditions preferred
Purification & Characterization Flash chromatography, HPLC, ^1H NMR, HRMS - - - - Purity ≥95%

Research Findings and Optimization

  • Use of polar aprotic solvents such as DMF enhances nucleophilicity and solubility of reagents, improving reaction rates and yields.
  • Room temperature stirring is often sufficient for alkylation and hydroxylation steps, simplifying scale-up.
  • Palladium-catalyzed cross-coupling reactions require inert atmosphere and carefully controlled temperature to avoid catalyst degradation.
  • Reaction times can be optimized between 12-24 hours depending on scale and desired purity.
  • The overall synthetic route provides good yields with relatively mild conditions, making it suitable for laboratory and potential industrial synthesis.

Q & A

Q. What established synthetic routes are available for 3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol, and what are their critical reaction conditions?

  • Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation or substitution reactions. For example, a general procedure for pyrazole sulfonylation involves refluxing precursors with chloranil in xylene (25–30 hours), followed by NaOH treatment, organic layer separation, and recrystallization from methanol . For introducing cyclopropyl groups, strategies may include:
  • Cyclopropane ring formation : Using cyclopropylmethyl halides or Grignard reagents in nucleophilic substitution reactions.
  • Pyrazole core construction : Condensation of hydrazines with β-keto esters or diketones under acidic/basic conditions.
    Key parameters include solvent choice (e.g., xylene for high-temperature stability), oxidizing agents (e.g., chloranil), and purification methods (recrystallization or column chromatography) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : To confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and hydroxyl group presence.
  • X-ray crystallography : Resolves solid-state conformation, hydrogen-bonding networks, and steric effects of cyclopropyl groups (e.g., as demonstrated for 4-methyl-5-phenyl-1H-pyrazol-3-ol) .
  • HPLC/MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete cyclopropylation .
  • IR spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How do the cyclopropyl and cyclopropylmethyl substituents influence the compound’s regioselectivity in substitution or oxidation reactions?

  • Methodological Answer : Cyclopropyl groups exert steric and electronic effects:
  • Steric hindrance : The bulky cyclopropylmethyl group at N1 may direct electrophilic substitution to the less hindered C4 position.
  • Electronic effects : Cyclopropane’s ring strain enhances σ-donor capacity, potentially stabilizing transition states in nucleophilic reactions.
    Comparative studies with analogs (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride) show that larger substituents reduce reaction rates but improve selectivity for specific positions . Experimental approaches:
  • Competitive reactions : Compare reactivity with methyl/ethyl analogs under identical conditions.
  • DFT calculations : Model charge distribution and transition states to predict regioselectivity .

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

  • Methodological Answer :
  • Standardized assays : Use consistent enzyme/receptor models (e.g., COX-2 for anti-inflammatory studies) to minimize variability .
  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with phenyl or methyl groups) to isolate structural contributors to activity. Evidence from similar compounds (e.g., 4-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-amine) suggests that substituent size and polarity significantly modulate binding affinities .
  • Meta-analysis : Cross-reference data from PubChem, EPA DSSTox, and crystallographic databases to identify consensus trends .

Q. How can hydrogen-bonding interactions of the 5-hydroxyl group be exploited to improve solubility or crystallinity?

  • Methodological Answer :
  • Co-crystallization : Co-form the compound with hydrogen-bond acceptors (e.g., nicotinamide) to enhance solubility, as seen in 4-methyl-5-phenyl-1H-pyrazol-3-ol .
  • Salt formation : React the hydroxyl group with bases (e.g., NaOH) to form water-soluble salts.
  • Crystallographic analysis : Use X-ray data to identify hydrogen-bond motifs (e.g., dimerization via O–H···N interactions) and guide solvent selection for recrystallization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
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3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol

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